molecular formula C19H18N2O3S B2489670 N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide CAS No. 313469-60-2

N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide

Cat. No.: B2489670
CAS No.: 313469-60-2
M. Wt: 354.42
InChI Key: ORKVXDJLOBBORE-UHFFFAOYSA-N
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Description

N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide is a useful research compound. Its molecular formula is C19H18N2O3S and its molecular weight is 354.42. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activities

  • Synthesis and Biological Evaluation of Benzothiazole β-lactam Conjugates : Benzothiazole-substituted β-lactam hybrids, including compounds related to N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide, demonstrated moderate antimicrobial activities against various bacterial strains (Alborz et al., 2018).
  • Antifungal Effect of Methoxy-N, N-Dimethylpyrimidin-Derivatives : Derivatives of this compound showed potential as antifungal agents against specific fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).
  • Synthesis and Antimicrobial Activity of 2‐Substituted Phenoxy‐N‐(4‐substituted Phenyl‐5‐(1H‐1,2,4‐triazol‐1‐yl)thiazol‐2‐yl)acetamide Derivatives : These compounds exhibited promising antimicrobial activity against plant fungi and bacteria (Liao et al., 2017).

Anticancer and Antiproliferative Effects

  • Design, Synthesis, and Anticancer Evaluation of 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine Derivatives : These compounds displayed good to moderate activity against various human cancer cell lines (Yakantham et al., 2019).
  • Synthesis and Evaluation of Novel Benzophenone-Thiazole Derivatives as Potent VEGF-A Inhibitors : These compounds, including methoxy group substituted phenyl rings, showed promising antiproliferative effects through VEGF-A inhibition (Prashanth et al., 2014).
  • Synthesis and Anticancer and Antiviral Activities of New 2‐Pyrazoline‐Substituted 4‐Thiazolidinones : Certain derivatives exhibited selective inhibition of leukemia cell lines and were active against Tacaribe virus strain (Havrylyuk et al., 2013).

Other Applications

  • Design and Synthesis of New 1,3,4-Oxadiazole – Benzothiazole and Hydrazone Derivatives as Promising Chemotherapeutic Agents : These derivatives were synthesized using 3-methoxyphenol and evaluated for antimicrobial and antiproliferative activity (Kaya et al., 2017).
  • Synthesis and Antiproliferative Activity Studies of New Functionalized Pyridine Linked Thiazole Derivatives : These compounds demonstrated promising anticancer activity against various cancer cell lines (Alqahtani & Bayazeed, 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on a variety of factors, including its reactivity, toxicity, and potential for bioaccumulation .

Future Directions

Future research on this compound could involve further exploration of its chemical properties and potential uses. This could include studies to determine its reactivity, stability, and potential applications in fields such as medicine or materials science .

Properties

IUPAC Name

N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-13-10-14(8-9-17(13)23-2)16-12-25-19(20-16)21-18(22)11-24-15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKVXDJLOBBORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)COC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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